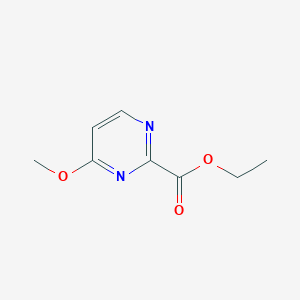

Ethyl 4-methoxypyrimidine-2-carboxylate

Description

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl 4-methoxypyrimidine-2-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(11)7-9-5-4-6(10-7)12-2/h4-5H,3H2,1-2H3 |

InChI Key |

GLKJUFAIHBRDAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=N1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine carboxylates with varying substituents exhibit distinct physicochemical properties, reactivities, and applications. Below is a detailed comparison with structurally analogous compounds:

Structural and Substituent Analysis

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups :

- Functional Group Reactivity: Amino groups (4-NH₂) participate in condensation reactions (e.g., forming Schiff bases) . Ester groups (COOEt) are hydrolyzable to carboxylic acids under acidic/basic conditions, enabling further functionalization .

Physicochemical Properties

- Solubility :

- Thermal Stability: Esters with electron-donating groups (e.g., 4-OCH₃) exhibit higher thermal stability compared to amino or hydroxy analogs .

Preparation Methods

Reaction Conditions and Catalysts

-

Catalyst : Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).

-

Solvent : Anhydrous ethanol.

-

Temperature : Reflux (78–80°C).

-

Duration : 12–24 hours.

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol to form the ester. Using SOCl₂ enhances reactivity by converting the acid to its acyl chloride intermediate, which reacts efficiently with ethanol.

Yield and Purification

Advantages and Limitations

-

Advantages : High yield, simplicity, and scalability.

-

Limitations : Requires moisture-free conditions and hazardous SOCl₂ handling.

Nucleophilic Substitution on Chloropyrimidine Intermediates

An alternative route involves substituting a chlorine atom on a pyrimidine ring with an ethoxy group.

Synthesis of 2-Chloro-4-Methoxypyrimidine-5-Carboxylic Acid

-

Chlorination : 4-Methoxypyrimidine-5-carboxylic acid is treated with POCl₃ or PCl₅ under reflux.

-

Esterification : The resulting 2-chloro-4-methoxypyrimidine-5-carboxylic acid reacts with ethanol in the presence of triethylamine (Et₃N).

Reaction Parameters

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Et₃N or pyridine to neutralize HCl byproducts.

-

Temperature : 0–25°C to minimize side reactions.

Performance Metrics

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and improving efficiency.

Protocol

Outcomes

Comparative Analysis of Methods

| Method | Reaction Time | Yield (%) | Key Advantages | Challenges |

|---|---|---|---|---|

| Direct Esterification | 12–24 h | 85–98 | High yield, scalability | SOCl₂ toxicity, moisture sensitivity |

| Nucleophilic Substitution | 6–8 h | 70–80 | Avoids carboxylic acid intermediates | Multi-step, lower yield |

| Microwave-Assisted | 0.5 h | 88–92 | Energy-efficient, rapid | Specialized equipment required |

Optimization Strategies

Solvent Selection

Catalytic Innovations

Process Intensification

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-methoxypyrimidine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via the Biginelli reaction or condensation of aldehydes, β-keto esters, and thioureas. For example, cyclization of ethyl acetoacetate with substituted aldehydes and thioureas under acidic conditions (e.g., HCl or p-TsOH) yields pyrimidine derivatives. Optimization involves adjusting temperature (60–100°C), solvent choice (ethanol or acetic acid), and catalyst loading. Monitoring reaction progress via TLC or HPLC ensures completion .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm).

- Crystallography : Single-crystal X-ray diffraction (SXD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen bonding. Disorder in crystal structures can be addressed using iterative refinement and validation tools .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicity data (acute/chronic effects unknown), use PPE (gloves, lab coats), work in fume hoods, and avoid inhalation/ingestion. Store in sealed containers under inert gas. Follow institutional protocols for waste disposal. Safety assessments should prioritize hazard minimization given the compound’s incomplete toxicological profile .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations be applied to study the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to compute HOMO-LUMO gaps, dipole moments, and charge distribution. Compare experimental UV-Vis spectra with TD-DFT results to validate electronic transitions. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies) .

Q. What strategies resolve ambiguities in crystallographic data interpretation for this compound derivatives?

- Methodological Answer : For disordered structures, apply twin refinement (SHELXL) and partial occupancy modeling. Validate hydrogen bonding networks using Mercury software. High-resolution data (≤ 0.8 Å) and restraints for anisotropic displacement parameters improve model reliability. Cross-check with spectroscopic data to resolve ambiguities .

Q. How do substituent variations at the 4-methoxy position affect the compound’s reactivity and pharmacological activity?

- Methodological Answer : Replace the methoxy group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., hydroxyl) substituents and compare reaction kinetics (e.g., hydrolysis rates). Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with bioactivity. For example, trifluoromethyl groups enhance metabolic stability in pyrimidine analogs .

Q. What methodologies address contradictory results in spectral data interpretation for pyrimidine derivatives?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For conflicting crystallographic data, re-measure diffraction patterns at low temperature (100 K) to reduce thermal motion artifacts. Combine DFT-predicted IR/Raman spectra with experimental data to resolve functional group ambiguities .

Notes

- Advanced questions emphasize computational modeling, structural refinement, and substituent effects, while basic questions focus on synthesis and characterization.

- Methodological rigor ensures reproducibility and addresses common pitfalls (e.g., crystallographic disorder, spectral contradictions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.